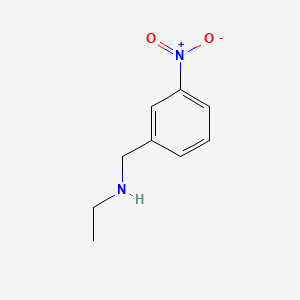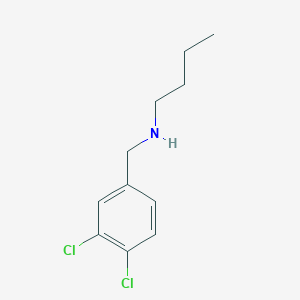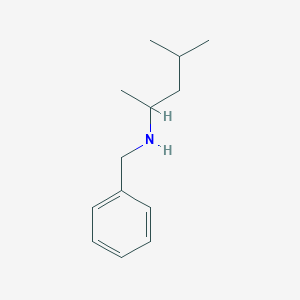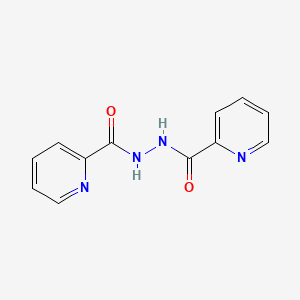
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide
Descripción general
Descripción
The compound "N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide" is a derivative of pyridine carbohydrazide, which is a class of compounds known for their coordination with metal ions and potential biological activities. These compounds are characterized by the presence of a hydrazide group attached to a pyridine ring, which can act as a ligand in complexation reactions with various metal ions .
Synthesis Analysis
The synthesis of pyridine carbohydrazide derivatives typically involves the reaction of substituted pyridine compounds with hydrazides. For example, the synthesis of N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide was achieved by refluxing indole-2-carbaldehyde with isonicotinic hydrazide in ethanol . Similarly, other derivatives, such as N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide, were synthesized and used to generate lanthanide complexes . These methods often involve the formation of a hydrazone linkage through the condensation of a carbonyl group with a hydrazide .
Molecular Structure Analysis
The molecular structure of pyridine carbohydrazide derivatives is characterized by the presence of a hydrazide group and a pyridine ring, which can adopt various geometries upon complexation with metal ions. For instance, the Ni(II) and Mn(II) complexes of the NNS tridentate ligand N'-[(2-methoxyphenyl)carbonothioyl]pyridine-2-carbohydrazide exhibit a distorted octahedral geometry around the metal center . The ligand coordinates through the ring nitrogen, hydrazinic nitrogen, and thione sulfur, with varying bond lengths indicating delocalization of charge .
Chemical Reactions Analysis
Pyridine carbohydrazide derivatives can undergo various chemical reactions, particularly coordination with metal ions to form complexes. The metal complexes of these ligands often exhibit interesting geometries and coordination modes. For example, the Co(II), Ni(II), and Cu(II) complexes of a related ligand were found to have octahedral and square planner geometries, respectively . These complexes are synthesized in ethanol and characterized by various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carbohydrazide derivatives and their metal complexes are diverse. These compounds typically have high melting points or decompose at elevated temperatures . They are generally insoluble in water and common organic solvents but soluble in DMSO and DMF . The molar conductivities of these complexes suggest that they are nonelectrolytes in solution . The crystal packing of these compounds often features hydrogen bonding and π-π interactions, contributing to the stability of the supramolecular network .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-substituted pyridine hydrazides, including compounds similar to N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide, have been synthesized and characterized. These compounds form complexes with metals such as Co(II), Ni(II), and Cu(II), demonstrating interesting spectroscopic characteristics and geometric arrangements, which are crucial for understanding the coordination chemistry and potential applications in catalysis and material science (Singh & Singh, 2012).
Catalytic Applications
Catalytic applications have been discovered for compounds derived from pyridine-2-carbohydrazide. For instance, copper powder-catalyzed N-arylation of imidazoles in water has been facilitated by ligands derived from pyridine-2-carbohydrazides, showcasing their potential in facilitating environmentally friendly chemical reactions (Wu et al., 2014).
Bioinorganic and Antimicrobial Studies
The antimicrobial properties of metal complexes involving N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide derivatives have been evaluated, demonstrating promising biological activity against various bacterial and fungal species. This highlights the potential of these complexes in developing new antimicrobial agents (Singh & Singh, 2012).
Molecular Docking and Biological Evaluation
Some newly synthesized derivatives have been subjected to molecular docking and in vitro screening for antimicrobial and antioxidant activities. This approach facilitates the identification of compounds with significant biological activities, contributing to the development of novel therapeutic agents (Flefel et al., 2018).
Supramolecular Chemistry and Hydrogen Bond Studies
Research has also been conducted on the synthesis and structural characterization of novel heterocyclic derivatives, highlighting the role of hydrogen bonding in stabilizing molecular structures. Such studies are crucial for the development of new materials and understanding molecular interactions in biological systems (Khalid et al., 2021).
Direcciones Futuras
The future directions for the study and application of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide could involve further exploration of their potential in supramolecular chemistry, given their ability to self-assemble into a wide range of super-architectures . Additionally, their metal coordination complexes, which possess strong luminescence characteristics, could be further investigated for potential applications .
Propiedades
IUPAC Name |
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAIBJYDENZRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004261 | |
| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |
CAS RN |
840-79-9 | |
| Record name | Hydrazine,2-dipicolinoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





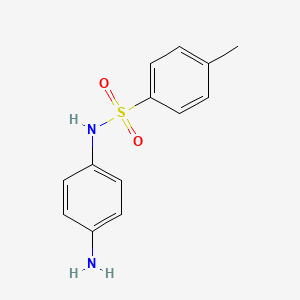
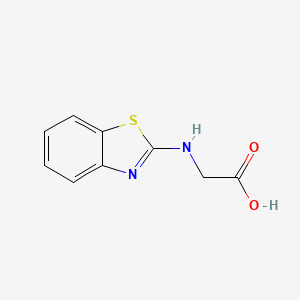
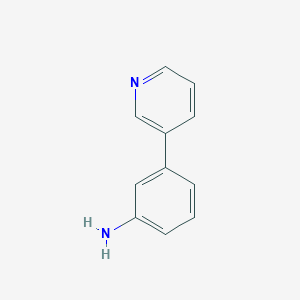

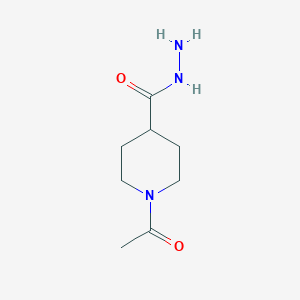
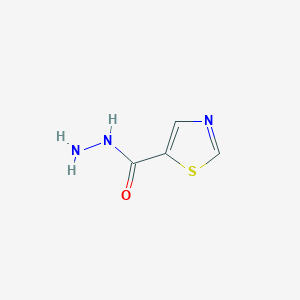

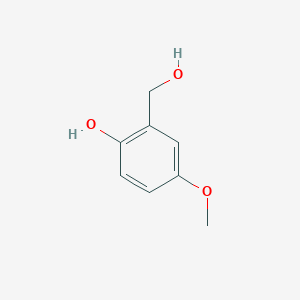
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
